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molecular formula C9H8O B127171 3-Phenyl-2-propyn-1-ol CAS No. 1504-58-1

3-Phenyl-2-propyn-1-ol

Cat. No. B127171
M. Wt: 132.16 g/mol
InChI Key: NITUNGCLDSFVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04322432

Procedure details

A mixture of 0.7 g (1 mmol) of bis-triphenylphosphinepalladium dichloride and 0.38 g (2 mmols) of copper (I) iodide is added, with stirring, to 31.6 g (200 mmols) of bromobenzene, 16.8 g (300 mmols) of 1-propyn-3-ol and 300 ml of diethylamine. The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.), and within one hour the mixture heats up to about 30° C. A precipitate commences to occur, and after a reaction time of 6 hours, no further bromopyridine can be detected according to chromatographic analysis. 200 ml of diethyl ether are added to the reaction mixture and this is then filtered. The filtrate is washed with 200 ml of water, dried over magnesium sulfate, and concentrated by evaporation to leave a solid residue. Recrystallisation from diethyl ether yields 1-(phenyl)-propyn-3-ol. 1H-NMR Spectrum 100 MHz (CDCl3, TMS) δ in ppm: 2.4(s); 4.5(s); 7.2-7.5(m) in the ratio of 1:2:5.
[Compound]
Name
dichloride
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.38 g
Type
catalyst
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]#[C:9][CH2:10][OH:11].C(NCC)C.BrC1C=CC=CN=1>[Cu]I.C(OCC)C>[C:2]1([C:8]#[C:9][CH2:10][OH:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
dichloride
Quantity
0.7 g
Type
reactant
Smiles
Name
copper (I) iodide
Quantity
0.38 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
31.6 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
16.8 g
Type
reactant
Smiles
C#CCO
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
after a reaction time of 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
this is then filtered
WASH
Type
WASH
Details
The filtrate is washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
CUSTOM
Type
CUSTOM
Details
Recrystallisation from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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